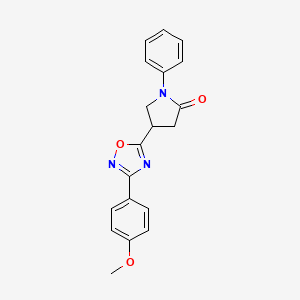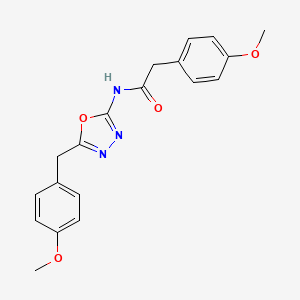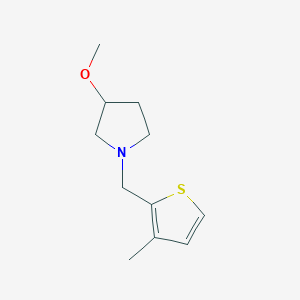![molecular formula C22H16N2OS B2956435 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide CAS No. 391229-68-8](/img/structure/B2956435.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide” is a chemical compound with the molecular formula C21H20N2O3S . It has a molecular weight of 380.47 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the compound’s molecular structure .Physical And Chemical Properties Analysis
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide” has a molecular weight of 380.5 g/mol . It has a topological polar surface area of 88.7 Ų and a complexity of 520 . The compound is a solid at room temperature .Scientific Research Applications
Anti-Cancer Properties
- A study demonstrated the synthesis of compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide and their effectiveness as antiproliferative agents against melanoma cell lines. Specifically, compounds with 1,4-dihydronaphthoquinone exhibited significant anticancer activity, suggesting their potential as anti-melanoma agents (Aly et al., 2020).
Corrosion Inhibition
- Research into quinoxaline derivatives, which are structurally similar to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, showed that these compounds are effective corrosion inhibitors for mild steel in acidic mediums. This suggests potential applications in industrial corrosion protection (Saraswat & Yadav, 2020).
Antimicrobial Activity
- A series of derivatives including 1,4-naphthoquinone, which shares a structural motif with N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, were synthesized and showed promising antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Tandon et al., 2006).
Material Science Applications
- A study focused on the synthesis of poly(naphtho[2,3-c]thiophene), a compound structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide. The study suggested its application in conducting polymers, potentially useful in electronic devices (Ikenoue, 1990).
Antihyperglycemic Activity
- Research into derivatives of thiazolidin-5-ylacetic acid, structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, showed potential antihyperglycemic activity. This could pave the way for new treatments for diabetes-related conditions (Imran et al., 2009).
Photocatalysis and Chemical Synthesis
- A recent study demonstrated the use of compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide in photocatalytic reactions, highlighting their potential in organic synthesis and environmental applications (Gan et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide might also interact with similar targets.
Mode of Action
It is known that similar compounds can disrupt mycobacterial energetics . This disruption could involve the inhibition of key enzymes or transporters, leading to an energy imbalance within the bacterial cell.
Biochemical Pathways
Given its potential effect on mycobacterial energetics, it may impact pathways related to energy production and utilization within the bacterial cell .
Result of Action
Based on the reported effects of similar compounds, it may lead to an energy imbalance within the bacterial cell, potentially inhibiting growth and proliferation .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-11-5-8-14-6-1-3-9-16(14)18)24-22-23-20-17-10-4-2-7-15(17)12-13-19(20)26-22/h1-11H,12-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHHSZZNKLYXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)

![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)




![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)

